4-((10-Hydroxydecyl)oxy)benzoic acid
Overview
Description
4-((10-Hydroxydecyl)oxy)benzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids. It features a benzoic acid core with a decyl chain substituted at the para position through an ether linkage, terminating in a hydroxyl group. This structure imparts unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((10-Hydroxydecyl)oxy)benzoic acid typically involves the following steps:
Esterification: The initial step involves the esterification of 4-hydroxybenzoic acid with 10-bromo-1-decanol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions: 4-((10-Hydroxydecyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Esters: Formed from esterification reactions.
Ketones/Aldehydes: Resulting from oxidation of the hydroxyl group.
Substituted Benzoic Acids: Products of electrophilic substitution reactions.
Scientific Research Applications
4-((10-Hydroxydecyl)oxy)benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-((10-Hydroxydecyl)oxy)benzoic acid involves its interaction with biological membranes due to its amphiphilic structure. The hydrophobic decyl chain embeds into lipid bilayers, while the hydrophilic benzoic acid moiety interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the decyl chain, resulting in different physicochemical properties.
4-(Decyloxy)benzoic acid: Similar structure but without the terminal hydroxyl group.
4-((10-Hydroxydecyl)oxy)phenol: Similar but with a phenol group instead of a carboxylic acid.
Uniqueness: 4-((10-Hydroxydecyl)oxy)benzoic acid’s unique combination of a hydrophobic decyl chain and a hydrophilic benzoic acid moiety imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-(10-hydroxydecoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c18-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)17(19)20/h9-12,18H,1-8,13-14H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGWUBFTLIVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599731 | |
Record name | 4-[(10-Hydroxydecyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139298-69-4 | |
Record name | 4-[(10-Hydroxydecyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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